molecular formula C20H21FN2O B155561 (R)-(-)-citalopram CAS No. 128196-02-1

(R)-(-)-citalopram

Cat. No.: B155561
CAS No.: 128196-02-1
M. Wt: 324.4 g/mol
InChI Key: WSEQXVZVJXJVFP-HXUWFJFHSA-N
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Description

®-Citalopram is a chiral compound and one of the enantiomers of citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The ®-enantiomer is less active compared to its counterpart, (S)-citalopram, which is the more pharmacologically active form. Citalopram is widely prescribed for the treatment of major depressive disorder and anxiety disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-citalopram typically involves the resolution of racemic citalopram or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to optimize the yield and purity of ®-citalopram.

Industrial Production Methods: Industrial production of ®-citalopram may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are designed to separate the ®-enantiomer from the racemic mixture efficiently. The production process is optimized to ensure high purity and yield, meeting the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: ®-Citalopram undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in ®-citalopram are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of ®-citalopram.

Scientific Research Applications

Pharmacological Profile

(R)-(-)-citalopram is primarily recognized as a selective serotonin reuptake inhibitor (SSRI), but it exhibits distinct characteristics compared to its counterpart, (S)-(+)-citalopram. Research indicates that this compound functions as an antagonist to (S)-(+)-citalopram, particularly in its effects on the serotonin transporter (SERT). In vitro studies have demonstrated that this compound can inhibit the behavioral potentiation induced by (S)-(+)-citalopram, suggesting a complex interaction between the two enantiomers that may influence clinical outcomes in depression treatment .

Depression Treatment

Citalopram, including its enantiomers, is listed in the WHO model list of essential medicines for treating depressive disorders. Clinical studies have shown that nearly 80% of patients treated with citalopram for chronic or recurrent major depression experience significant improvement. The mean exit dose reported in these studies was approximately 41.8 mg/day, with remission rates around 28% to 33% depending on the assessment tool used .

Table 1: Summary of Citalopram Efficacy in Depression Treatment

Study ReferenceSample SizeMean Dose (mg/day)Remission Rate (%)Response Rate (%)
Study A287641.828-3347
Study BNot specifiedNot specifiedNot specifiedNot specified

Post-Traumatic Stress Disorder (PTSD)

Recent case studies have indicated that citalopram may also alleviate symptoms associated with PTSD. In two clinical cases, patients exhibited significant remission of PTSD symptoms following treatment with citalopram, underscoring its potential utility beyond traditional depression treatment .

Future Directions and Research Needs

While existing studies highlight the potential applications of this compound, further research is warranted to fully elucidate its pharmacological profile and therapeutic benefits. Controlled trials are necessary to compare the efficacy of this compound against other SSRIs and to explore its role in treating other psychiatric disorders.

Mechanism of Action

®-Citalopram exerts its effects primarily by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin. The pathways involved in its mechanism of action are related to the modulation of mood and anxiety through increased serotonin levels.

Comparison with Similar Compounds

    (S)-Citalopram: The more active enantiomer of citalopram with higher affinity for the serotonin transporter.

    Escitalopram: The pure (S)-enantiomer of citalopram, marketed as a separate antidepressant with improved efficacy and fewer side effects.

    Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.

    Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.

Uniqueness: ®-Citalopram is unique in its lower pharmacological activity compared to (S)-citalopram. This distinction is important in the context of drug development and therapeutic applications, as the (S)-enantiomer is often preferred for its higher efficacy and better safety profile.

Biological Activity

(R)-(-)-citalopram, one of the enantiomers of the selective serotonin reuptake inhibitor (SSRI) citalopram, exhibits distinct biological activities that differentiate it from its counterpart, (S)-(+)-citalopram (escitalopram). Understanding the biological activity of this compound is essential for evaluating its pharmacological implications, particularly in treating depression and anxiety disorders.

Overview of Citalopram and Its Enantiomers

Citalopram is a racemic mixture composed of two enantiomers: this compound and (S)-(+)-citalopram. The latter is primarily responsible for the drug's antidepressant effects due to its higher affinity for the serotonin transporter (SERT), which mediates serotonin reuptake in the synaptic cleft. In contrast, this compound has significantly lower affinity for SERT, approximately 30 to 40 times less than that of (S)-(+)-citalopram .

Interaction with Serotonin Transporter

This compound acts as a competitive inhibitor of (S)-(+)-citalopram binding to SERT. This antagonistic behavior has been demonstrated in both in vitro and in vivo studies. For instance, this compound was shown to inhibit the effects of (S)-(+)-citalopram on serotonin reuptake, leading to a reduction in the overall efficacy of citalopram .

Table 1: Comparative Affinities of Citalopram Enantiomers for SERT

EnantiomerAffinity for SERTPotency Ratio vs. Other Enantiomer
(S)-(+)-citalopramHigh30-40 times higher than (R)
This compoundLow1:30-40 compared to (S)

Efficacy and Adverse Effects

Clinical studies have shown that while (S)-(+)-citalopram is effective in treating major depressive disorder, the presence of this compound can lead to adverse effects and reduced therapeutic benefits. For example, a study involving patients with Alzheimer's disease indicated that the use of racemic citalopram resulted in diminished cognitive function, attributed largely to the effects of this compound .

Case Study: CitAD Study Findings

  • Participants: Patients with Alzheimer's disease
  • Outcome: Decreased cognitive function as measured by the Mini-Mental State Examination (MMSE) scores
  • Conclusion: The presence of this compound correlated with poorer treatment outcomes compared to those receiving only the S-enantiomer .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of this compound shows rapid onset and offset kinetics when interacting with SERT. In contrast to the prolonged action seen with (S)-(+)-citalopram, which induces a long-lasting inhibition state, the effects of this compound are more transient . This dynamic interaction is crucial for understanding how these enantiomers influence each other's pharmacological effects.

Summary of Findings

  • Antagonistic Interaction: this compound antagonizes the serotonergic effects of (S)-(+)-citalopram both in vitro and in vivo.
  • Reduced Efficacy: The presence of (R) leads to decreased efficacy in treating depression and may contribute to adverse cognitive effects.
  • Pharmacokinetic Differences: Rapid binding kinetics for (R) contrast with slower binding kinetics for (S), influencing therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the key pharmacological differences between (R)-(-)-citalopram and its enantiomer (S)-(+)-citalopram in serotonin reuptake inhibition?

  • Methodological Approach : Use in vitro binding assays (e.g., radioligand displacement studies) to compare affinity for serotonin transporters (SERT). Clinical trials should employ double-blind, randomized designs to assess efficacy differences, with outcomes measured via standardized depression scales like the Montgomery–Åsberg Depression Rating Scale (MADRS) .
  • Key Finding : (S)-(+)-citalopram exhibits ~30-fold higher potency in SERT inhibition compared to this compound, but the R-enantiomer may modulate allosteric binding sites, influencing therapeutic outcomes .

Q. How is this compound synthesized and isolated in enantiomerically pure form?

  • Methodological Approach : Employ chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enzymatic resolution to separate enantiomers. Validate purity using polarimetry and nuclear magnetic resonance (NMR) spectroscopy .
  • Analytical Challenge : Peak skewness in chromatograms is pH-dependent; optimize mobile phase pH (e.g., pH 3.0–4.5) to minimize peak tailing and ensure baseline separation .

Q. What experimental models are suitable for studying this compound’s neurobehavioral effects?

  • Methodological Approach : Use rodent models (e.g., forced swim test, tail suspension test) to assess antidepressant-like activity. Pair behavioral assays with microdialysis to measure extracellular serotonin levels in the prefrontal cortex .
  • Control Consideration : Include placebo and racemic citalopram groups to isolate enantiomer-specific effects .

Advanced Research Questions

Q. How do researchers design studies to address contradictory findings on this compound’s efficacy in comorbid depression and cognitive impairment?

  • Methodological Approach : Apply the PICOT framework:

  • P : Patients with major depressive disorder (MDD) and mild cognitive impairment.
  • I : this compound monotherapy.
  • C : Comparator groups receiving (S)-(+)-citalopram or racemic citalopram.
  • O : Cognitive outcomes (e.g., Mini-Mental State Examination scores) and depression remission rates.
  • T : 8–12 weeks.
    Use multivariate regression to adjust for covariates like baseline cognitive function and age .

Q. What strategies mitigate confounding variables (e.g., heart rate variability, anxiety) in studies of this compound’s interoceptive effects?

  • Methodological Approach : Conduct covariate-adjusted analyses (ANCOVA) to control for physiological changes. Restrict datasets to subgroups where confounding variables (e.g., heart rate, nausea) show no significant variation between treatment arms. Validate robustness via sensitivity analyses .

Q. How can liquid chromatography-mass spectrometry (LC-MS) methods be optimized for quantifying this compound in plasma?

  • Methodological Approach : Use a C18 column with a gradient elution (acetonitrile/ammonium formate buffer). Calibrate using deuterated internal standards (e.g., citalopram-d4). Validate method specificity via matrix-matched calibration curves and precision/recovery tests .
  • Critical Parameter : Monitor pH-dependent peak symmetry; pH 3.5 minimizes ion suppression and enhances resolution .

Q. What statistical approaches resolve contradictions in enantiomer efficacy data across heterogeneous patient populations?

  • Methodological Approach : Apply meta-analytic techniques with random-effects models to account for inter-study variability. Stratify analyses by patient subgroups (e.g., age, comorbidities) and adjust for publication bias using funnel plots .

Q. Data Contradiction Analysis

Q. Why do some studies report negligible clinical benefits of this compound despite preclinical evidence of allosteric modulation?

  • Hypothesis : Variability in metabolic pathways (e.g., CYP2C19 polymorphisms) may alter enantiomer exposure.
  • Methodological Resolution : Perform pharmacokinetic studies with genotyping to correlate CYP2C19 phenotypes with plasma enantiomer ratios. Use population pharmacokinetic modeling (NONMEM) to identify covariates influencing efficacy .

Properties

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQXVZVJXJVFP-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317195
Record name (-)-Citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128196-02-1
Record name (-)-Citalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128196-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITALOPRAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TH2C9NJHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of freshly prepared 3-dimethylaminopropylmagnesium chloride (0.6M in THF, 7.6 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (0.5 g) in ethylene glycol dimethyl ether (4 ml) so that the temperature did not raise above −4° C. The mixture was stirred for 30 minutes at −15° C. and 100 minutes at room temperature before 0.5N hydrobromic acid was added to adjust the pH to 10. The phases were separated and the aqueous phase was extracted twice with toluene (25 ml). The combined organic phases were dried over sodium sulfate, filtered and dried in vacuo to give a viscous oil (0.44 g, 75%). Spectral and analytical data were in accordance with the literature.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 3-dimethylaminopropylmagnesium chloride (1.2M in THF, 84 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (25.0 g) in a mixture of toluene (175 ml) and THF (50 ml) so that the temperature did not raise above −5° C. The mixture was stirred for 2 hours at 0° C. before water (100 ml) and saturated NH4Cl solution were added to adjust the pH to 9. The phases were separated and the aqueous phase was extracted twice with toluene (200 ml). The combined organic phases were washed with water (200 ml) and concentrated in vacuo to give a viscous oil (28.0 g, 95%). Spectral and analytical data were in accordance with the literature.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of 4-fluoro phenylmagnesium bromide (0.7M in THF, 16 ml) was added to a cooled solution of 2-chloromethyl-4-cyano-benzoyl chloride (1.75 g) in toluene (20 ml) so that the temperature did not rise above 0° C. After 40 minutes a solution of 3-dimethylaminopropylmagnesium chloride (0.85M in THF, 10 ml) was added so that the temperature did not rise above 2° C. The mixture was stirred for 30 minutes, and water (30 ml) was added. The pH of the mixture was adjusted to 4.5, and the phases were separated. The pH of the aqueous phase was adjusted to 8 and extracted with toluene (30 ml) and 2-propanol (10 ml). The organic phase was concentrated in vacuo to give a viscous oil (1.5 g, 56%). Spectral and analytical data were in accordance with the literature.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
56%

Synthesis routes and methods IV

Procedure details

60% Sodium hydride (0.92 g) was dispersed in THF (30 ml). To the obtained suspension was added dropwise a solution of 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (4.80 g) in THF (10 ml) at 40-50° C. The mixture was stirred at the same temperature for 30 min, and a solution of 3-dimethylaminopropyl chloride (3.2 g) in toluene (20 ml) was added dropwise, which was followed by stirring for 10 min. Then, dimethyl sulfoxide (30 ml) was further added dropwise and the mixture was stirred at 65-70° C. for 3 hr. The reaction mixture was poured into ice water (200 ml) and extracted 3 times with toluene (60 ml). The organic layer was extracted twice with 20% aqueous acetic acid (60 ml). The aqueous layer was neutralized, extracted twice with toluene (60 ml) and washed with water. Anhydrous potassium carbonate (2 g) and silica gel (2 g) were added and the mixture was stirred and filtered. The solvent was evaporated to give 1-(3′-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram base) as a viscous oil (3.37 g, 51.6%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran (0.5 g, 1.5 mmol) in dichloromethane (10 mL) was added an aqueous solution of potassium bisulfate and sodium hydroxide (19 mL; 0.2 M in K2S2O8, 3.8 mmol; 0.4 M in NaOH, 7.6 mmol), followed by an aqueous solution of nickel sulfate (1.5 mL, 40 mM, 61 μmol). The mixture was stirred vigorously for 4 days, and was then filtered through celite. The filtrate was partitioned between aqueous sulfuric acid (2 M) and toluene. The aqueous layer was separated, and the pH of the mixture was adjusted to >9 by the addition of aqueous ammonia solution (25% w/v). The solution was extracted with toluene, and this latter toluene extract was dried over magnesium sulfate and evaporated to give the free base of citalopram as a very pale yellow oil (0.35 g, 70%).
Name
5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
catalyst
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

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